molecular formula C24H26F3N5O2 B10833519 Imidazopyridazine derivative 7

Imidazopyridazine derivative 7

Cat. No.: B10833519
M. Wt: 473.5 g/mol
InChI Key: GVNHDAXNAQFWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazopyridazine derivative 7 typically involves the formation of the imidazopyridazine ring system. One common method is the cyclocondensation of 3-amino-6-chloropyridazine with bromoacetaldehyde diethylacetal . This reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol . The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: Industrial production of imidazopyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .

Properties

Molecular Formula

C24H26F3N5O2

Molecular Weight

473.5 g/mol

IUPAC Name

4-[8-tert-butyl-6-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-2-carbonyl]-3,3-dimethylpiperazin-2-one

InChI

InChI=1S/C24H26F3N5O2/c1-22(2,3)16-12-17(14-6-8-15(9-7-14)24(25,26)27)30-32-13-18(29-19(16)32)20(33)31-11-10-28-21(34)23(31,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,28,34)

InChI Key

GVNHDAXNAQFWSN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NCCN1C(=O)C2=CN3C(=N2)C(=CC(=N3)C4=CC=C(C=C4)C(F)(F)F)C(C)(C)C)C

Origin of Product

United States

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